(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid

Enzyme kinetics Biocatalysis β-Hydroxy-α-amino acid

(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid (CAS 88375-62-6; molecular formula C₁₀H₁₁NO₅; molecular weight 225.20 g/mol) is a chiral β-hydroxy-α-amino acid belonging to the phenylserine class, specifically the L-threo-β-(3,4-methylenedioxyphenyl)serine stereoisomer. It is a key synthetic intermediate in the industrial manufacture of Droxidopa (L-threo-3,4-dihydroxyphenylserine), a therapeutic agent for neurogenic orthostatic hypotension, where the benzo[d][1,3]dioxol (methylenedioxy) bridge serves as a protecting group for the catechol moiety during synthesis.

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
Cat. No. B12442628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid
Molecular FormulaC10H11NO5
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O
InChIInChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)/t8-,9+/m0/s1
InChIKeyQNECLCOECOXTEW-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid – L-threo-β-(3,4-Methylenedioxyphenyl)serine Identity and Procurement Context


(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid (CAS 88375-62-6; molecular formula C₁₀H₁₁NO₅; molecular weight 225.20 g/mol) is a chiral β-hydroxy-α-amino acid belonging to the phenylserine class, specifically the L-threo-β-(3,4-methylenedioxyphenyl)serine stereoisomer . It is a key synthetic intermediate in the industrial manufacture of Droxidopa (L-threo-3,4-dihydroxyphenylserine), a therapeutic agent for neurogenic orthostatic hypotension, where the benzo[d][1,3]dioxol (methylenedioxy) bridge serves as a protecting group for the catechol moiety during synthesis [1]. The compound is also a well-characterized substrate for low-specificity L- and D-threonine aldolases and D-3-hydroxyaspartate aldolase, making it a versatile tool in enzymatic β-hydroxy-α-amino acid research [2]. Commercially, it is listed as Droxidopa Impurity 10/13/22 by multiple pharmacopoeial reference standards suppliers and is used in analytical method development and quality control for Droxidopa active pharmaceutical ingredient .

Why Generic Substitution Fails for (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid: Evidence-Based Non-Interchangeability with Closest Analogs


This compound cannot be generically substituted with its closest analogs—Droxidopa (L-threo-3,4-dihydroxyphenylserine), the racemic DL-threo mixture, the (2R,3S) enantiomer, or the Boc-protected derivative—for three quantifiable reasons. First, the methylenedioxy bridge versus catechol substitution produces a 12-fold difference in catalytic efficiency (Vmax/Km) with L-threonine aldolase, demonstrating that the two are not functionally interchangeable as enzyme substrates [1]. Second, the (2S,3R) (L-threo) absolute configuration is an absolute requirement for biological activity: the D-threo enantiomer exhibits zero detectable activity in the same enzyme system (0% relative activity vs. 360% for the L-threo form), meaning racemic or enantiomeric substitution would produce a completely inert material [1]. Third, the compound's role as a protected intermediate in Droxidopa synthesis depends specifically on the methylenedioxy bridge, which is stable to the chemical conditions of enantioselective acylase resolution and is later cleaved to reveal the catechol; substituting Droxidopa itself into this synthetic sequence would result in catechol oxidation and yield loss, whereas the methylenedioxy-protected form enables quantitative conversion [2]. These data substantiate that procurement decisions must specify exact stereochemistry and functional group identity.

Product-Specific Quantitative Evidence: (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid Versus Closest Comparators


L-Threonine Aldolase Catalytic Efficiency: 11.9-Fold Higher Vmax/Km Versus Droxidopa (L-threo-3,4-Dihydroxyphenylserine)

In a direct head-to-head comparison using purified low-specificity L-threonine aldolase (L-TA) from Pseudomonas sp. NCIMB 10558, the L-threo form of DL-β-3,4-methylenedioxyphenylserine demonstrated a Vmax of 159.0 ± 3.6 U mg⁻¹, Km of 7.4 ± 2.5 mM, and a catalytic efficiency (Vmax/Km) of 21.5 ± 1.8 U mg⁻¹ mM⁻¹. In contrast, the L-threo form of DL-β-3,4-dihydroxyphenylserine (Droxidopa) showed a Vmax of only 15.3 ± 5.6 U mg⁻¹, Km of 8.3 ± 1.2 mM, and Vmax/Km of 1.8 ± 0.6 U mg⁻¹ mM⁻¹ [1]. The relative activity (normalized to L-threonine = 100%) was 360% for the methylenedioxy compound versus 35% for the dihydroxy analog. This 11.9-fold difference in catalytic efficiency is driven almost entirely by a 10.4-fold higher Vmax, as Km values are comparable. This evidence establishes that the methylenedioxy analog is a markedly superior substrate for this industrially relevant enzyme class.

Enzyme kinetics Biocatalysis β-Hydroxy-α-amino acid

Absolute Stereochemical Requirement: D-threo Enantiomer Exhibits Zero Enzymatic Activity

In the same L-threonine aldolase assay system, the L-threo form of DL-β-3,4-methylenedioxyphenylserine showed 360% relative activity (compared to L-threonine = 100%), whereas the D-threo form displayed zero detectable activity (0%) [1]. This complete stereochemical discrimination was consistently observed across all tested substrates: only the L-configured α-carbon was accepted by the enzyme, while the β-position tolerated both threo and erythro configurations. This means that any procurement of racemic DL-threo mixture or the incorrect enantiomer would result in a material that is 50% or 100% enzymatically inert, respectively, in aldolase-catalyzed applications.

Stereochemistry Enantioselectivity Chiral amino acid

Quantified Advantage as Droxidopa Synthetic Intermediate: Enantioselective Acylase Resolution Eliminates Classical Chiral Resolution Steps

The patented industrial process (US 9,920,342) for Droxidopa manufacturing uses (DL)-threo-N-acetyl-3-(3,4-methylenedioxyphenyl)-serine as the substrate for enantioselective hydrolysis by commercially available L-amino acylase from Aspergillus sp. (EC 3.5.1.14) in the presence of cobalt ions [1]. This enzymatic step selectively hydrolyzes the L-threo enantiomer, yielding (L)-threo-3-(3,4-methylenedioxyphenyl)-serine—the target compound of this guide—while leaving the unwanted D-threo enantiomer unreacted. The prior art process (US 4,480,109) required resolution of the racemic mixture using expensive chiral amines (quinine, quinidine, ephedrine, or (R)-aminodiphenylpropanol derived from costly D-alanine) and often yielded the unwanted D-isomer as the precipitating salt, necessitating further crystallization [1]. The enzymatic approach using the methylenedioxy-protected intermediate avoids these inefficiencies. The methylenedioxy bridge is subsequently removed by dealkylation with a Lewis acid (e.g., AlCl₃) in the presence of an alkyl mercaptan, releasing the catechol to yield Droxidopa [1]. This demonstrates that the (2S,3R)-methylenedioxy compound is not merely an analog of Droxidopa but an essential, non-substitutable intermediate in the most efficient known manufacturing route.

Process chemistry Droxidopa synthesis Enantioselective hydrolysis

Human D-Amino Acid Oxidase (DAO) Inhibition: Quantitative IC50 Profile

The compound (recorded in ChEMBL as CHEMBL2324852 and in BindingDB as BDBM50427206) was evaluated for inhibition of human recombinant N-terminal His-tagged D-amino acid oxidase (DAO) expressed in E. coli BL21(DE3). Using D-serine as substrate, the IC50 was 2.85 × 10⁴ nM (28.5 µM); using D-alanine as substrate, the IC50 was 5.98 × 10⁴ nM (59.8 µM) [1]. Against human serine racemase, the compound showed weak inhibition with IC50 = 5.28 × 10⁶ nM (5.28 mM), indicating approximately 185-fold selectivity for DAO over serine racemase [1]. No direct head-to-head comparison with Droxidopa or other β-hydroxy-α-amino acids is available in the same assay panel; however, the moderate DAO inhibitory activity places this compound in a class of benzo[d][1,3]dioxole-containing amino acids with potential relevance to D-serine metabolism modulation.

D-Amino acid oxidase Enzyme inhibition Neuropharmacology

D-Threonine Aldolase Overproduction Enables Industrial-Scale Kinetic Resolution: 6,000-Fold Activity Enhancement Over Wild-Type

The gene encoding low-specificity D-threonine aldolase (D-TA) from Alcaligenes xylosoxidans IFO 12669 was cloned and overexpressed in recombinant Escherichia coli, yielding a specific activity of 18 U/mg in crude cell extract, which is 6,000 times higher than that from the wild-type Alcaligenes cell extract [1]. The purified recombinant enzyme (38.6 U/mg) was demonstrated to be an efficient biocatalyst for the resolution of L-β-3,4-methylenedioxyphenylserine—the target compound—as a key intermediate for the production of a therapeutic drug for Parkinson's disease [1]. This provides a scalable enzymatic route for obtaining enantiopure (2S,3R)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid from racemic starting material. In addition, D-3-hydroxyaspartate aldolase from Paracoccus denitrificans IFO 13301 also accepts D-3-3,4-methylenedioxyphenylserine as a substrate, catalyzing its reversible aldol cleavage to glycine plus piperonal [2], establishing multiple orthogonal biocatalytic routes for synthesis or resolution of this compound.

Biocatalysis Protein engineering Industrial biotechnology

Physical and Analytical Differentiation: Molecular Weight, Formula, and Chromatographic Distinction from Droxidopa

The compound (C₁₀H₁₁NO₅, MW 225.20 g/mol) is structurally distinguished from Droxidopa (C₉H₁₁NO₅, MW 213.19 g/mol) by the replacement of two phenolic hydroxyl groups with a methylenedioxy bridge, resulting in a net mass difference of +12.01 Da and altered chromatographic retention . This mass difference is analytically significant: in LC-MS impurity profiling of Droxidopa drug substance, this compound elutes as a distinct peak separable from Droxidopa, its enantiomer, and other process-related impurities [1]. It is supplied as a characterized reference standard (Droxidopa Impurity 10/13/22) with certificates of analysis suitable for ANDA regulatory submissions, method validation (AMV), and QC applications . The Boc-protected derivative (Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine, CAS 1134768-34-5, MW 325.32) and the methyl ester (rel-α-amino-β-hydroxy-1,3-benzodioxole-5-methyl propanoate, CAS 105201-31-8, MW 239.22) are also commercially available as alternative synthetic intermediates .

Analytical chemistry Reference standard Impurity profiling

Best Research and Industrial Application Scenarios for (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid Based on Quantitative Evidence


Enzymatic Aldol Reaction Research and Biocatalytic β-Hydroxy-α-Amino Acid Production

Based on the 11.9-fold higher catalytic efficiency (Vmax/Km = 21.5 vs. 1.8 U mg⁻¹ mM⁻¹) of this compound compared to Droxidopa with L-threonine aldolase, researchers developing PLP-dependent aldolase-catalyzed C–C bond formation should select this compound as the preferred model substrate for enzyme characterization, directed evolution campaigns, and preparative-scale biocatalysis. The 360% relative activity (versus 35% for Droxidopa) translates directly to higher space-time yield and reduced enzyme loading [Section 3, Evidence Item 1]. Additionally, the absolute stereochemical stringency (D-threo form = 0% activity) makes this compound an ideal probe for enantioselectivity engineering studies [Section 3, Evidence Item 2].

Droxidopa API Manufacturing: Intermediate for Enantioselective Enzymatic Route

For pharmaceutical manufacturers and CDMOs producing Droxidopa active pharmaceutical ingredient, procuring (2S,3R)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid or its N-acetyl precursor enables implementation of the patented enantioselective L-amino acylase resolution route, which eliminates the costly classical resolution with chiral amines (quinine, quinidine, ephedrine) required in the original Sumitomo process [Section 3, Evidence Item 3]. The methylenedioxy bridge serves as a stable protecting group for the catechol during enzymatic resolution and is subsequently cleaved under Lewis acid conditions to yield Droxidopa. The availability of recombinant D-threonine aldolase with 6,000-fold overexpressed activity further enables industrial-scale kinetic resolution [Section 3, Evidence Item 5].

Droxidopa Impurity Reference Standard for ANDA Regulatory Filings

This compound, designated as Droxidopa Impurity 10 (CAS 88375-62-6), Impurity 13, or Impurity 22 (CAS 56672-56-1 for the racemic mixture), is required as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDAs) for generic Droxidopa products. Its molecular weight difference of +12.01 Da relative to Droxidopa and distinct chromatographic retention enable its use as a system suitability marker in HPLC and LC-MS impurity profiling methods [Section 3, Evidence Item 6]. Procurement from vendors supplying detailed characterization data compliant with ICH guidelines is essential for regulatory submission integrity.

Chiral Building Block for Peptide and Natural Product Synthesis

As a β-hydroxy-α-amino acid with a methylenedioxy-substituted aromatic side chain and defined (2S,3R) configuration, this compound serves as a valuable chiral building block for the synthesis of modified peptides, glycopeptide antibiotics analogs, and natural product-inspired libraries. The Boc-protected derivative (Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine, CAS 1134768-34-5) is available for solid-phase peptide synthesis applications, while the free amino acid can be incorporated into solution-phase routes [Section 3, Evidence Item 6]. The methylenedioxy group can be optionally deprotected to reveal the catechol, offering late-stage functionalization flexibility that is not available with simpler phenylserine analogs.

Quote Request

Request a Quote for (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.